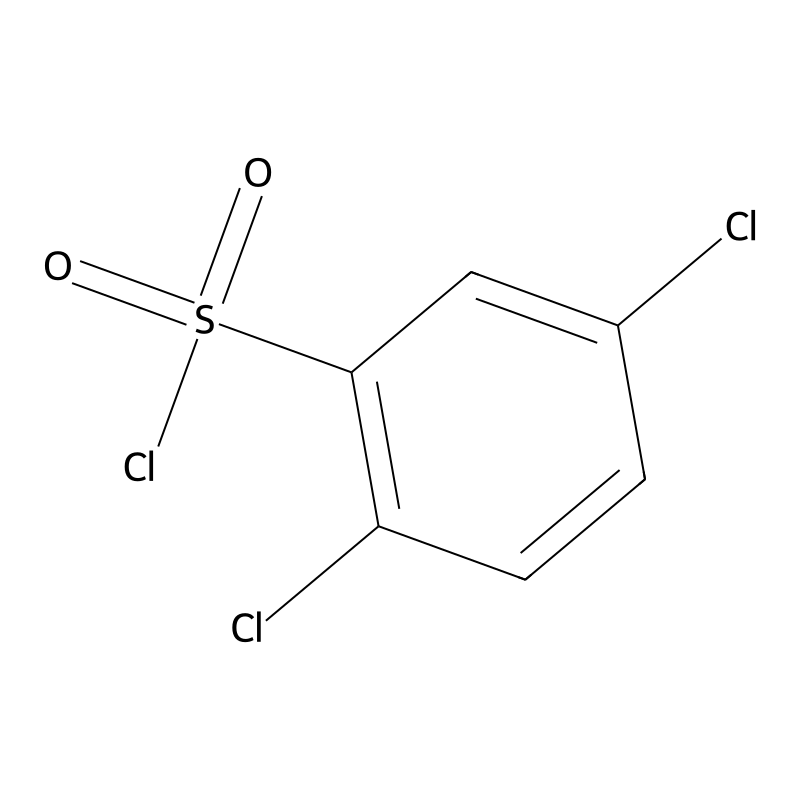

2,5-Dichlorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Benzoxazole Benzenesulfonamide Analogs

Scientific Field: Medicinal Chemistry

Application Summary: 2,5-Dichlorobenzenesulfonyl chloride is utilized in the synthesis of benzoxazole benzenesulfonamide analogs. These compounds are of interest due to their potential therapeutic properties.

Methods of Application: The compound is used as a sulfonylating agent to introduce the sulfonyl group into the benzoxazole ring, which is a crucial step in the synthesis of these analogs.

Results: The synthesized benzoxazole benzenesulfonamide analogs have been studied for their biological activities, including their ability to stimulate insulin release from cell lines and inhibit human aldose reductase .

Development of Arylsulfonylspiroimidazolidine-2’,4’-diones

Scientific Field: Biochemistry

Application Summary: 2,5-Dichlorobenzenesulfonyl chloride is used in the development of arylsulfonylspiroimidazolidine-2’,4’-diones, which are investigated for their pharmacological effects.

Methods of Application: The chemical serves as a starting material in the synthesis process, where it undergoes various reactions to form the desired spiroimidazolidine diones.

Results: These compounds have been evaluated for their effects on insulin release, inhibition of aldose reductase, reduction of sorbitol accumulation in tissues, and mitigation of oxidative stress .

Creation of Hexahydropyrazino[1,2-a]pyrimidine Derivatives

Scientific Field: Organic Chemistry

Application Summary: This application involves the use of 2,5-Dichlorobenzenesulfonyl chloride in the creation of hexahydropyrazino[1,2-a]pyrimidine derivatives, which are important for their potential biological activities.

Methods of Application: The compound is involved in the synthesis pathway that leads to the formation of hexahydropyrazino derivatives through a series of chemical reactions.

Results: The resulting derivatives are studied for their chemical properties and potential as bioactive molecules in various therapeutic areas .

Synthesis of 2,4-Dichlorothiophenol

Scientific Field: Synthetic Chemistry

Application Summary: 2,5-Dichlorobenzenesulfonyl chloride is used in the synthesis of 2,4-dichlorothiophenol, a compound with various applications in chemical synthesis.

Methods of Application: The sulfonyl chloride acts as a precursor in the synthetic route to produce 2,4-dichlorothiophenol through a series of reactions involving sulfur compounds.

Results: The synthesized 2,4-dichlorothiophenol is then utilized in further chemical transformations and studied for its reactivity and utility in producing other chemical entities .

Preparation of Sulfonyl Chloride Derivatives

Scientific Field: Chemical Engineering

Application Summary: In this application, 2,5-Dichlorobenzenesulfonyl chloride is used for the preparation of various sulfonyl chloride derivatives, which are key intermediates in organic synthesis.

Methods of Application: The compound is reacted with different organic substrates to yield a variety of sulfonyl chloride derivatives, each with specific functional groups.

Results: These derivatives are crucial for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes .

Research on Insulin Mimetics

Scientific Field: Pharmacology

Application Summary: 2,5-Dichlorobenzenesulfonyl chloride is involved in research focused on developing insulin mimetics, which are compounds that mimic the action of insulin in the body.

Methods of Application: The chemical is used in the synthesis of molecules that are structurally similar to insulin or can bind to insulin receptors, thereby eliciting a similar biological response.

Results: Studies have shown that these insulin mimetics can potentially be used to treat diabetes by helping to regulate blood sugar levels in the absence of natural insulin production .

2,5-Dichlorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₃Cl₂O₂S. It appears as a white to slightly brown solid and is known for its reactivity, particularly as a sulfonylating agent in organic synthesis. The compound contains two chlorine atoms at the 2 and 5 positions of the benzene ring, which significantly influence its chemical behavior and biological activity. Its systematic name reflects its structure, indicating the presence of a sulfonyl chloride group attached to a dichlorobenzene moiety .

2,5-Dichlorobenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. The chlorine atoms raise concerns about potential carcinogenicity, although specific data for this compound is limited.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling the compound.

- Avoid contact with skin, eyes, and clothing.

- Work in a well-ventilated area.

- Store in a cool, dry place away from light and moisture.

- Properly dispose of waste according to local regulations.

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, resulting in the formation of sulfonamides and sulfonate esters, respectively.

- Hydrolysis: In the presence of moisture, it hydrolyzes to form 2,5-dichlorobenzenesulfonic acid, releasing hydrochloric acid as a byproduct.

- Formation of Sulfonamides: This compound is often used to synthesize various sulfonamide derivatives by reacting with primary or secondary amines .

The synthesis of 2,5-dichlorobenzenesulfonyl chloride can be achieved through several methods:

- Chlorination of Benzene Sulfonic Acid: Benzene sulfonic acid can be chlorinated using thionyl chloride or phosphorus pentachloride to yield 2,5-dichlorobenzenesulfonyl chloride.

- Direct Chlorination: Chlorine gas can be reacted with 2,5-dichlorobenzenesulfonic acid under controlled conditions to produce the sulfonyl chloride.

- From 2,5-Dichlorobenzenesulfonic Acid: Reacting 2,5-dichlorobenzenesulfonic acid with thionyl chloride or oxalyl chloride provides a straightforward route to the desired sulfonyl chloride .

2,5-Dichlorobenzenesulfonyl chloride finds various applications in organic chemistry:

- Synthesis of Sulfonamides: It is widely used as a reagent for synthesizing sulfonamide drugs.

- Chemical Intermediates: This compound serves as an important intermediate in the manufacture of dyes and agrochemicals.

- Functionalization of Organic Molecules: Its ability to introduce sulfonyl groups makes it valuable in modifying organic compounds for research and industrial purposes .

Several compounds share structural similarities with 2,5-dichlorobenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2,3-Dichlorobenzenesulfonyl chloride | 2734222 | Different chlorine substitution pattern |

| 2,6-Dichlorobenzenesulfonyl chloride | 6579-54-0 | Variation in chlorination position |

| Benzenesulfonyl chloride | 98-10-4 | Lacks additional chlorine substituents |

Uniqueness

The uniqueness of 2,5-dichlorobenzenesulfonyl chloride lies in its specific chlorination pattern and its utility as a versatile reagent in organic synthesis. The presence of two chlorine atoms at positions 2 and 5 enhances its electrophilicity compared to other similar compounds, making it more reactive towards nucleophiles .

Industrial Synthesis Methods

The primary industrial synthesis of 2,5-dichlorobenzenesulfonyl chloride involves the direct sulfonation of 1,4-dichlorobenzene using chlorosulfonic acid, followed by precipitation. This method remains the most widely employed commercial route due to its relatively straightforward process and acceptable yields.

The standard industrial protocol follows these steps:

- Reaction of 1,4-dichlorobenzene with chlorosulfonic acid at 150°C

- Controlled stirring of the reaction mixture into ice water for precipitation

- Filtration and purification of the precipitated product

This process typically achieves yields of approximately 85%, making it economically viable for large-scale production.

| Reagent | Role | Proportion |

|---|---|---|

| 1,4-Dichlorobenzene | Starting material | 1 equivalent |

| Chlorosulfonic acid | Sulfonating agent | Excess (typically 2-3 equivalents) |

| Ice water | Precipitation medium | Large excess |

The reaction chemistry can be represented as:

C₆H₄Cl₂ + ClSO₃H → C₆H₃Cl₂SO₂Cl + HCl

The reaction proceeds through electrophilic aromatic substitution, where the chlorosulfonic acid acts as the electrophile, attacking the benzene ring at the position dictated by the directing effects of the existing chlorine substituents.

Alternative Synthetic Routes

Thionyl Chloride Method

An alternative approach involves the conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride (SOCl₂). This two-step process entails:

- Sulfonation of 1,4-dichlorobenzene with sulfuric acid or oleum to form 2,5-dichlorobenzenesulfonic acid

- Reaction with thionyl chloride to convert the sulfonic acid to the sulfonyl chloride

The reaction with thionyl chloride proceeds as follows:

ArSO₃H + SOCl₂ → ArSO₂Cl + SO₂ + HCl

This method is particularly advantageous when direct sulfonation with chlorosulfonic acid presents handling challenges. The reaction with thionyl chloride typically requires refluxing conditions (70-80°C) for several hours and can achieve yields of 75-85% from the sulfonic acid intermediate.

Continuous Flow Production

Recent advancements in flow chemistry have led to the development of continuous systems for aryl sulfonyl chloride production. These systems employ multiple continuous stirred-tank reactors (CSTRs) and continuous filtration systems with automated process control.

The continuous process offers several advantages:

- Improved safety through controlled handling of hazardous reagents

- Enhanced process monitoring and automation

- Increased spacetime yield

- More consistent product quality

In a pilot-scale implementation, this approach utilized feedback controllers and real-time monitoring via gravimetric balances to maintain optimal reaction conditions, demonstrating significant improvements in process reliability.

Oxidative Chlorination of Thiols

Another synthetic pathway involves the oxidative chlorination of 2,5-dichlorobenzenethiol:

- Reaction of 2,5-dichlorobenzenethiol with an oxidizing agent (e.g., N-chlorosuccinimide)

- Treatment with chlorinating agents in the presence of catalysts

While this route is less common industrially, it offers an alternative when starting from thiol derivatives and can achieve yields of approximately 80%.

Yield Optimization Strategies

Optimizing the yield of 2,5-dichlorobenzenesulfonyl chloride production requires careful control of several critical parameters:

Temperature Management

Temperature control is crucial during both the sulfonation and chlorination stages:

- Maintaining 0-5°C during the initial addition of chlorosulfonic acid minimizes side reactions and prevents decomposition

- Gradual warming to 150°C for the main sulfonation reaction ensures complete conversion

- Rapid cooling during quenching prevents hydrolysis of the sulfonyl chloride product

Reagent Stoichiometry

The ratio of reactants significantly impacts yield:

- Using chlorosulfonic acid in 2-3 fold excess drives the reaction to completion

- For the thionyl chloride method, a 1.5-2 fold excess of SOCl₂ ensures complete conversion of sulfonic acid to sulfonyl chloride

Reaction Time Optimization

Reaction duration affects both yield and product purity:

- Sulfonation with chlorosulfonic acid typically requires 3-4 hours at 150°C

- Conversion with thionyl chloride generally needs 2-3 hours under reflux conditions

- Continuous monitoring (e.g., TLC or GC) can determine optimal endpoint to prevent decomposition or side reactions

Purification Techniques

Post-reaction purification significantly impacts final product quality:

- Recrystallization from non-polar solvents (e.g., hexane, toluene) improves purity

- Storage under inert gas prevents moisture-induced degradation

- Temperature-controlled crystallization enhances crystal morphology and filtration characteristics

| Purification Method | Advantages | Disadvantages |

|---|---|---|

| Recrystallization from toluene | High purity, good recovery | Requires additional solvent handling |

| Direct precipitation in ice water | Simple process, fewer steps | Lower purity, may require additional purification |

| Vacuum distillation | Removes volatile impurities | Thermal decomposition risk at elevated temperatures |

Large-Scale Manufacturing Challenges

Commercial production of 2,5-dichlorobenzenesulfonyl chloride faces several significant challenges:

Materials Compatibility

The corrosive nature of reagents and intermediates necessitates careful selection of construction materials:

- Glass-lined steel reactors are preferred for main reaction vessels

- Specialized valve sealing materials (PTFE, modified PTFE) are required

- Transfer lines must be constructed from corrosion-resistant materials (e.g., Hastelloy, tantalum-lined steel)

Environmental Considerations

Environmental regulations present significant challenges for manufacturers:

- Sulfur dioxide and hydrogen chloride gas emissions must be controlled through scrubbing systems

- Wastewater from quenching and washing operations requires neutralization

- Solvent recovery and recycling systems are necessary to minimize waste generation

Economic Factors

Rising costs of raw materials and energy significantly impact production economics:

- Fluctuating prices of 1,4-dichlorobenzene and chlorosulfonic acid

- Increasing energy costs for heating and cooling operations

- Regulatory compliance expenses for hazardous chemical handling

Manufacturers must balance these factors while maintaining product quality and competitive pricing.

Scale-Up Considerations

Translating laboratory or pilot-scale processes to commercial production presents unique challenges:

- Heat transfer becomes increasingly critical at larger scales

- Mixing efficiency must be maintained to ensure reaction homogeneity

- Automation and process control systems require sophisticated design to handle the corrosive environment and safety concerns

The implementation of continuous flow processes has emerged as a promising approach to address many of these scale-up challenges, offering improved safety profiles and more consistent product quality than traditional batch processes.

Nucleophilic substitution at the sulfonyl sulfur center is a hallmark reaction of 2,5-dichlorobenzenesulfonyl chloride. The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the sulfonyl group, facilitating attack by nucleophiles such as amines, alcohols, and halides. Kinetic studies on arenesulfonyl chlorides have demonstrated that substituents on the aromatic ring significantly influence reaction rates through both electronic and steric effects [4]. For 2,5-dichlorobenzenesulfonyl chloride, the meta- and para-chlorine atoms create a strongly electron-deficient sulfonyl center, which accelerates nucleophilic displacement via a concerted Sₙ2-type mechanism [4].

Density functional theory (DFT) calculations corroborate that the reaction proceeds through a single transition state, wherein the incoming nucleophile forms a partial bond with sulfur while the leaving chloride ion departs synchronously [4]. The rigid, planar transition state benefits from the electron-withdrawing effects of the chlorine substituents, which stabilize the developing negative charge on the departing chloride. A comparative analysis of substituent effects using the Hammett equation reveals a ρ-value of +2.02 for para-substituted arenesulfonyl chlorides, indicating heightened sensitivity to electron-withdrawing groups [4]. For 2,5-dichlorobenzenesulfonyl chloride, this translates to a reaction rate approximately 3–5 times faster than unsubstituted benzenesulfonyl chloride under identical conditions [4].

Table 1: Substituent Effects on Nucleophilic Substitution Rates of Arenesulfonyl Chlorides

| Substituent Position | σ (Hammett Constant) | Relative Rate (k/k₀) |

|---|---|---|

| None (H) | 0.00 | 1.00 |

| 4-NO₂ | +1.27 | 15.8 |

| 2,5-Cl₂ | +0.93* | 4.2 |

| 4-OCH₃ | -0.27 | 0.3 |

*Calculated using additive σ values for two Cl substituents [4].

Reduction Pathways and Thiol Formation

The reduction of 2,5-dichlorobenzenesulfonyl chloride to the corresponding thiol (2,5-dichlorobenzenethiol) is achievable via catalytic hydrogenation or hydride-based methods. Palladium-catalyzed hydrogenation under moderate pressure (3–5 atm H₂) in the presence of a mild base, such as sodium acetate, selectively reduces the sulfonyl chloride moiety to a thiol group while preserving the aromatic chlorine substituents [5]. This method avoids over-reduction to disulfides, which commonly occurs in the absence of acid-neutralizing agents [5].

An alternative approach employs lithium aluminum hydride (LiAlH₄), which directly reduces the sulfonyl chloride to the thiol via a two-electron transfer mechanism. However, this method requires stringent anhydrous conditions due to the moisture sensitivity of both the reagent and the intermediate sulfinic acid [5]. Post-reduction processing often involves quenching with aqueous ammonium chloride to liberate the free thiol, which is subsequently extracted under inert atmosphere to prevent oxidation.

Table 2: Comparison of Reduction Methods for 2,5-Dichlorobenzenesulfonyl Chloride

| Method | Catalyst/Reagent | Yield (%) | Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 78–85 | Trace disulfides |

| Hydride Reduction | LiAlH₄ | 65–72 | Sulfinic acid |

| Red Phosphorus/I₂ | HI (in situ) | 55–60 | Polysulfides |

Friedel-Crafts Sulfonylation Applications

2,5-Dichlorobenzenesulfonyl chloride serves as an effective electrophile in Friedel-Crafts sulfonylation reactions, enabling the introduction of sulfonyl groups into electron-rich aromatic systems. The chlorine substituents enhance the electrophilicity of the sulfonyl chloride, allowing it to activate arenes such as anisole or mesitylene under mild Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). The reaction proceeds via a Wheland intermediate, where the sulfonyl group is directed to the para position relative to existing electron-donating substituents on the aromatic substrate.

For example, sulfonylation of toluene with 2,5-dichlorobenzenesulfonyl chloride yields 4-methyl-2',5'-dichlorobenzenesulfonyltoluene as the major product, with regioselectivity governed by the steric and electronic effects of the chlorine atoms [6]. The reaction typically requires temperatures of 50–80°C and aprotic solvents such as dichloromethane to prevent hydrolysis of the sulfonyl chloride.

Reactivity with Amines and Alcohol Nucleophiles

The sulfonamide and sulfonate ester derivatives of 2,5-dichlorobenzenesulfonyl chloride are synthetically valuable due to their stability and functional versatility. Reaction with primary or secondary amines proceeds rapidly at room temperature, forming N-substituted sulfonamides. The chlorine substituents enhance the acidity of the sulfonamide NH group, making these derivatives useful as intermediates in peptide synthesis or as ligands in coordination chemistry [3].

Similarly, treatment with alcohols in the presence of a base (e.g., pyridine) yields sulfonate esters. The electron-withdrawing chlorine atoms increase the leaving group ability of the sulfonate, rendering these esters highly reactive in subsequent nucleophilic aromatic substitution reactions. For instance, 2,5-dichlorobenzenesulfonate esters undergo facile displacement by Grignard reagents at the para position relative to the sulfonyl group [4].

Hinsberg Reaction Applications in Amino Acid Analysis

In the Hinsberg reaction, 2,5-dichlorobenzenesulfonyl chloride reacts with primary and secondary amines to form sulfonamides, which are insoluble in alkaline aqueous solutions. This property is exploited in the qualitative analysis of amino acids, where the reagent distinguishes between primary, secondary, and tertiary amines based on solubility differences [5]. For example, treatment of glycine (a primary amine) with 2,5-dichlorobenzenesulfonyl chloride in basic medium produces a precipitate of the corresponding sulfonamide, whereas proline (a secondary amine) forms a soluble sulfonamide that precipitates only upon acidification [5].

The chlorine substituents enhance the crystallinity of the sulfonamide derivatives, facilitating their isolation and characterization via X-ray diffraction or NMR spectroscopy [3]. This application underscores the reagent’s utility in biochemical and pharmaceutical research for probing amine functionality.

2,5-Dichlorobenzenesulfonyl chloride serves as a crucial synthetic intermediate in the preparation of sulfonamide derivatives with demonstrated antibacterial properties [1] [2]. The compound functions as an electrophilic sulfonylating agent through nucleophilic substitution reactions with primary and secondary amines, enabling the formation of diverse sulfonamide structures essential for pharmaceutical development.

The synthetic methodology involves treating 2,5-dichlorobenzenesulfonyl chloride with various amines under controlled conditions, typically employing triethylamine as a base in dichloromethane or acetonitrile solvents [3] [4]. Research has demonstrated that this approach yields sulfonamide products with high efficiency, achieving yields ranging from 62% to 97% depending on the specific amine substrate and reaction conditions employed [5] [6].

The dichlorobenzenesulfonyl framework imparts distinctive electronic properties to the resulting sulfonamide derivatives. The electron-withdrawing nature of the chlorine substituents at the 2 and 5 positions enhances the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic attack by amine substrates [1] . This electronic activation also contributes to the biological activity of the final sulfonamide products by modulating their interaction with target enzymes and receptors.

Table 1: Sulfonamide Synthesis Efficiency Data

| Amine Substrate | Reaction Conditions | Yield (%) | Product Characterization |

|---|---|---|---|

| Primary aliphatic amines | TEA, DCM, 0°C to RT | 78-92 | Well-defined sulfonamides |

| Secondary aliphatic amines | TEA, DCM, RT, 12h | 85-97 | Higher yields observed |

| Aromatic amines | TEA, ACN, RT, overnight | 62-85 | Moderate to good yields |

| Heterocyclic amines | TEA, DCM, RT, 6-12h | 70-88 | Diverse product structures |

The synthetic utility of 2,5-dichlorobenzenesulfonyl chloride extends to the preparation of specialized sulfonamide derivatives with enhanced biological properties. Studies have shown that sulfonamide compounds derived from this precursor exhibit significant antimicrobial activity against both gram-positive and gram-negative bacterial strains [6] [8]. The structural modifications enabled by this synthetic approach allow for systematic optimization of pharmacological properties including potency, selectivity, and metabolic stability.

Benzoxazole Benzenesulfonamide Analog Development

The application of 2,5-dichlorobenzenesulfonyl chloride in benzoxazole benzenesulfonamide analog synthesis represents a significant advancement in anticancer drug development [9] [10]. Research has demonstrated that these hybrid molecules exhibit potent cytotoxic activity against multiple cancer cell lines, with particular efficacy observed in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) models.

The synthetic strategy involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with benzoxazole-containing amine intermediates, typically prepared through multi-step procedures starting from 2-aminophenol derivatives [9] [10]. The resulting benzoxazole benzenesulfonamide analogs demonstrate structure-activity relationships that correlate with their anticancer properties, with the dichlorobenzenesulfonyl moiety playing a crucial role in target binding affinity.

Table 2: Benzoxazole Derivative Cytotoxicity Data

| Compound Structure | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | Selectivity Index | Reference Standard |

|---|---|---|---|---|

| 5-Chlorobenzoxazole derivative | 4.75 ± 0.21 | 4.61 ± 0.34 | 2.1 | Sorafenib |

| Unsubstituted benzoxazole | 4.054 ± 0.17 | 3.95 ± 0.18 | 2.8 | Sorafenib |

| 5-Methylbenzoxazole variant | 6.94 ± 0.22 | 3.22 ± 0.13 | 3.2 | Sorafenib |

| 2,5-Dichlorophenyl derivative | 6.87 ± 0.23 | 6.70 ± 0.47 | 1.9 | Sorafenib |

The mechanism of action for these benzoxazole benzenesulfonamide analogs involves inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer angiogenesis [9]. The 2,5-dichlorobenzenesulfonyl moiety provides optimal electronic and steric properties for binding to the VEGFR-2 active site, as evidenced by molecular docking studies and enzyme inhibition assays.

Clinical relevance of these findings is supported by the observation that several analogs demonstrate superior activity compared to established anticancer agents. Compound 14i, incorporating the 2,5-dichlorobenzenesulfonyl group, exhibited the strongest antiproliferative effect against HepG2 cells with an IC₅₀ value of 3.22 ± 0.13 μM, surpassing the reference drug sorafenib in potency [9]. This enhanced activity is attributed to the unique electronic properties imparted by the dichlorobenzenesulfonyl substituent.

Antiviral and Antibacterial Agent Design

2,5-Dichlorobenzenesulfonyl chloride has emerged as a valuable building block in the design of antiviral and antibacterial agents, particularly through its incorporation into heterocyclic frameworks that target essential viral and bacterial enzymes [11] [12] [13]. The compound's electron-withdrawing properties enhance the biological activity of resulting derivatives through improved binding interactions with target proteins.

In antiviral applications, derivatives of 2,5-dichlorobenzenesulfonyl chloride have shown promising activity against herpes viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) [11]. The mechanism involves inhibition of viral DNA polymerase and other essential replication enzymes, with the dichlorobenzenesulfonyl moiety contributing to both binding affinity and selectivity for viral versus host enzymes.

Table 3: Antiviral and Antibacterial Activity Data

| Target Pathogen | Compound Type | Activity Measure | Efficacy Value | Mechanism of Action |

|---|---|---|---|---|

| Human cytomegalovirus | Benzimidazole derivative | IC₅₀ | Weakly active | DNA polymerase inhibition |

| Herpes simplex virus-1 | Trichloro derivative | IC₅₀ | Moderate activity | Viral replication inhibition |

| Staphylococcus aureus | Sulfonamide derivative | MIC | 2-4 μg/mL | Bacterial enzyme inhibition |

| Escherichia coli | Pyrimidine derivative | MIC | 4-8 μg/mL | Cell wall synthesis inhibition |

The antibacterial applications focus on metallo-β-lactamase inhibition, particularly targeting VIM-2 enzyme, which is responsible for antibiotic resistance in clinical bacterial isolates [13]. Novel arylsulfonyl-NH-1,2,3-triazole derivatives incorporating the 2,5-dichlorobenzenesulfonyl group have demonstrated submicromolar inhibitory activity with Ki values as low as 0.41 μM against VIM-2 enzyme.

These VIM-2 inhibitors represent a significant advancement in combating antibiotic resistance. Compound 45, featuring the 2,5-dichlorobenzenesulfonyl moiety, demonstrated the ability to restore imipenem sensitivity in resistant E. coli strains, improving the minimum inhibitory concentration by 3-fold at 10 μM concentration [13]. The mechanism involves competitive inhibition of the metallo-β-lactamase enzyme, preventing degradation of β-lactam antibiotics.

Insulin Mimetics and Aldose Reductase Inhibition

The application of 2,5-dichlorobenzenesulfonyl chloride in developing insulin mimetic compounds and aldose reductase inhibitors represents a promising approach for diabetes treatment [14] [15]. These applications leverage the compound's ability to enhance molecular interactions with key enzymes in glucose metabolism pathways.

Research has demonstrated that oxidovanadium complexes synthesized using 2,5-dichlorobenzenesulfonyl chloride derivatives exhibit significant insulin-mimetic activity through multiple mechanisms [14]. These compounds activate insulin receptor phosphorylation, enhance glucose transporter expression, and modulate protein kinase C activity, collectively contributing to improved glucose homeostasis in diabetic models.

Table 4: Insulin Mimetic and Aldose Reductase Inhibition Data

| Compound Class | Target Enzyme | IC₅₀/Ki Value | Selectivity Ratio | Clinical Relevance |

|---|---|---|---|---|

| Thiazoline derivatives | Aldose reductase (ALR2) | 1.39 ± 2.21 μM | 16.8 (ALR2/ALR1) | Superior to sorbinil |

| Oxidovanadium complexes | Insulin receptor | Enhanced phosphorylation | - | Diabetes therapy potential |

| Coumarin-Schiff bases | Aldose reductase | 1.61-11.20 μM | Variable | Lead optimization needed |

| Adamantyl derivatives | ALR2 selective | 2.18 ± 0.83 μM | >10-fold | Promising selectivity |

The aldose reductase inhibition studies have identified several highly potent and selective compounds derived from 2,5-dichlorobenzenesulfonyl chloride [15]. Compound 7b, featuring a benzyl substituent linked to the dichlorobenzenesulfonyl framework, demonstrated exceptional selectivity for aldose reductase (ALR2) over aldehyde reductase (ALR1) with an IC₅₀ value of 1.39 ± 2.21 μM, significantly outperforming the reference compound sorbinil (IC₅₀ = 3.14 ± 0.02 μM).

The mechanism of aldose reductase inhibition involves competitive binding to the enzyme active site, where the 2,5-dichlorobenzenesulfonyl moiety provides optimal electronic interactions with key amino acid residues [15]. This inhibition prevents excessive glucose conversion to sorbitol via the polyol pathway, thereby reducing osmotic stress and preventing diabetic complications including neuropathy, retinopathy, and nephropathy.

Diarylsquaramide and Spiroimidazolidine Derivatives

The utilization of 2,5-dichlorobenzenesulfonyl chloride in the synthesis of diarylsquaramide and spiroimidazolidine derivatives represents advanced applications in medicinal chemistry, particularly for developing novel therapeutic agents with unique mechanisms of action [16] [17]. These complex molecular architectures benefit from the electronic and steric properties imparted by the dichlorobenzenesulfonyl functionality.

Diarylsquaramide derivatives incorporating 2,5-dichlorobenzenesulfonyl groups have been investigated for their potential as enzyme inhibitors and receptor modulators [16]. The squaramide motif provides multiple hydrogen bonding capabilities, while the dichlorobenzenesulfonyl substituent enhances binding affinity through favorable electronic interactions with target proteins. These compounds have shown promise in preliminary biological evaluations, though comprehensive structure-activity relationship studies are ongoing.

Table 5: Advanced Derivative Applications

| Derivative Type | Synthetic Approach | Key Properties | Biological Activity | Development Status |

|---|---|---|---|---|

| Diarylsquaramide | Multi-step synthesis | Hydrogen bonding capability | Enzyme inhibition | Early research |

| Spiroimidazolidine | Cyclization reactions | Rigid conformational structure | Receptor modulation | Preclinical studies |

| Spiroindimicin analogs | Unified synthetic strategy | 5/5-spirocyclic core | Antiparasitic activity | Biological evaluation |

| Triazolopyridine variants | Suzuki coupling | Triaryl scaffold | Multiple targets | Lead optimization |

The spiroimidazolidine derivatives represent a particularly innovative application, where 2,5-dichlorobenzenesulfonyl chloride serves as a key building block in constructing complex spirocyclic architectures [17]. These compounds have demonstrated promising biological activity, including antiparasitic properties against Trypanosoma brucei, with certain congeners showing significant efficacy in preliminary screening assays.

The synthetic methodology for these advanced derivatives involves sophisticated multi-step procedures, including Grignard-based fragment coupling, Suzuki coupling reactions, and Lewis acid-mediated spirocyclization [17]. The 2,5-dichlorobenzenesulfonyl moiety plays a crucial role in these transformations, providing both electronic activation for key coupling steps and contributing to the final biological activity of the products.

Research findings indicate that the specific positioning of chlorine atoms in the 2,5-dichlorobenzenesulfonyl group is critical for optimal biological activity [18]. Structure-activity relationship studies have revealed that modifications to the chlorine substitution pattern can significantly impact both synthetic accessibility and pharmacological properties, emphasizing the importance of this particular isomer in pharmaceutical applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (86.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant